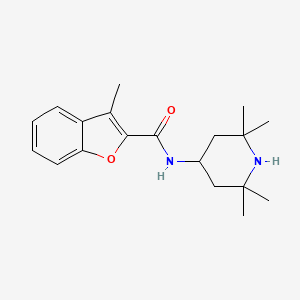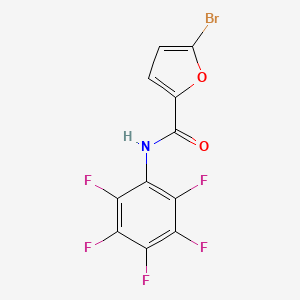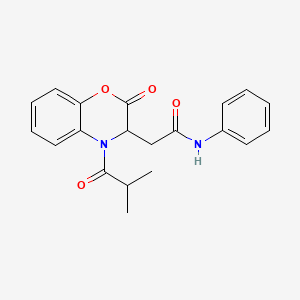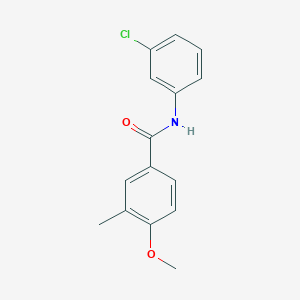
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide, also known as MTBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTBC is a synthetic compound that belongs to the class of benzofuran derivatives and is known to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in inflammation, oxidative stress, and neuronal function. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses. Additionally, this compound has been reported to modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the levels of reactive oxygen species (ROS), and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to modulate the activity of various signaling pathways involved in neuronal function, including the cAMP/PKA/CREB pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. Furthermore, this compound has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation. Additionally, it exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. Furthermore, the optimal dosage and treatment duration for this compound have not been established.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide. One area of interest is the development of this compound-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the elucidation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and treatment duration for this compound and to investigate its potential side effects. Finally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of compounds with improved therapeutic properties.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been shown to scavenge free radicals and protect against oxidative stress-induced damage in various cell types. Furthermore, this compound has been reported to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-14-8-6-7-9-15(14)23-16(12)17(22)20-13-10-18(2,3)21-19(4,5)11-13/h6-9,13,21H,10-11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNUVQZYXKYSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CC(NC(C3)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4657659.png)
![N-(2,5-dichlorophenyl)-2-(3-{[2-(3-furylmethylene)hydrazino]carbonyl}-1-piperidinyl)acetamide](/img/structure/B4657663.png)
![2-{4-[(2,4-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4657664.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B4657665.png)
![1-(2-chlorobenzyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4657688.png)

![5-[3-(5-bromo-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657691.png)

![5-chloro-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4657700.png)
![2-(4-morpholinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4657706.png)
![8-[(4-chloro-3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4657727.png)
![N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4657742.png)